molecular formula C8H6INO4 B1580584 Methyl 2-iodo-3-nitrobenzoate CAS No. 93415-79-3

Methyl 2-iodo-3-nitrobenzoate

Cat. No.: B1580584
CAS No.: 93415-79-3
M. Wt: 307.04 g/mol
InChI Key: CMCWXWQXFLAUFM-UHFFFAOYSA-N
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Description

Methyl 2-iodo-3-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-3-nitrobenzoate can be synthesized through a multi-step process starting from methyl 3-nitrobenzoate. The iodination of methyl 3-nitrobenzoate is typically carried out using iodine and a suitable oxidizing agent such as potassium iodate in the presence of an acid catalyst. The reaction is conducted under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the iodine atom.

    Reduction: Methyl 2-amino-3-nitrobenzoate.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

Methyl 2-iodo-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of methyl 2-iodo-3-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which makes the iodine atom more susceptible to nucleophilic attack. In reduction reactions, the nitro group undergoes a stepwise reduction to an amino group, often involving the formation of intermediate nitroso and hydroxylamine species.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-nitrobenzoate
  • Methyl 2-chloro-3-nitrobenzoate
  • Methyl 2-fluoro-3-nitrobenzoate

Uniqueness

Methyl 2-iodo-3-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of the nitro and iodine substituents provides a unique electronic environment that can be exploited in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2-iodo-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCWXWQXFLAUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294961
Record name methyl 2-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93415-79-3
Record name 93415-79-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-iodo-3-nitro-benzoic acid (61 g, 208 mmol, prepared as described in Org. Syn. Coll. Vol. I, 56-58, and 125-127), sulfuric acid (40.8 g, 416 mmol), and trimethyl orthoformate (88.4 g, 833 mmol) were dissolved in 500 mL dry MeOH. The reaction was refluxed under argon for 20 h. The reaction mixture was concentrated to 100 mL then partitioned between saturated NaHCO3(aq) and CH2Cl2. The layers were separated and the aqueous layer extrated three times with CH2Cl2. The combined organic layers were dried (MgSO4) and concentrated in vacuo. The yellow solid was crystallized from CH2Cl2/hexanes yielding 2-iodo-3-nitro-benzoic acid methyl ester, 57.8 g (90%) as a yellow solid: m.p. 64.0-64.5° C.; 1H NMR (300 MHz, CDCl3) δ 3.99 (s, 3H), 7.54 (app t, J=7.8 Hz, 1H), 7.70 (dd, J=8.1, 1.8 Hz, 1H), 7.77 (dd, J=7.8, 1.8 Hz, 1H).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
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Quantity
88.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2-iodo-3-nitrobenzoic acid (31.0 g, 106 mmol) and concentrated sulfuric acid (24.9 mL, 317 mmol) in methanol (600 mL) was heated under reflux for 12 hr. The solvent was evaporated under reduced pressure and the residue was extracted with methylene chloride. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (chloroform/hexane) to give the title compound (31.0 g, yield 95%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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